molecular formula C18H20ClN3O B13866772 N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride

N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride

Cat. No.: B13866772
M. Wt: 329.8 g/mol
InChI Key: PWYHCAZZPXAUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is a compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride typically involves the reaction of 2-aminobenzamide with benzyl chloride and acetic anhydride under basic conditions . The reaction proceeds through nucleophilic substitution, followed by cyclization to form the quinazoline ring. The final product is obtained as a hydrochloride salt to enhance its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which exhibit different biological activities and pharmacological properties .

Scientific Research Applications

N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Investigated for its anticonvulsant, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications .

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

N-(3-benzyl-4-methyl-4H-quinazolin-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C18H19N3O.ClH/c1-13-16-10-6-7-11-17(16)20-18(19-14(2)22)21(13)12-15-8-4-3-5-9-15;/h3-11,13H,12H2,1-2H3,(H,19,20,22);1H

InChI Key

PWYHCAZZPXAUPQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2N=C(N1CC3=CC=CC=C3)NC(=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.